molecular formula C9H9ClF2O2 B1453893 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol CAS No. 1250521-60-8

1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol

Cat. No. B1453893
M. Wt: 222.61 g/mol
InChI Key: COYIWNMSVIWRGS-UHFFFAOYSA-N
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Description

“1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol” is a chemical compound with the CAS Number: 1250521-60-8 . It has a molecular weight of 222.62 . The IUPAC name for this compound is 1-[5-chloro-2-(difluoromethoxy)phenyl]ethanol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol” is 1S/C9H9ClF2O2/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-5,9,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.62 . It is in liquid form . The storage temperature is room temperature .

Scientific Research Applications

Environmental Impact and Bioremediation

Dioxin Toxicity and Mechanisms : Dioxin compounds, including those structurally similar to 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol, have been extensively studied for their carcinogenic potential and environmental persistence. Research highlights the mechanisms through which these compounds act, notably through the aryl hydrocarbon receptor, and their lasting environmental impact despite bans and restricted use in many regions (Steenland et al., 2004).

Bioremediation of Persistent Organic Pollutants : Studies on the microbial degradation of persistent organic pollutants, such as DDT, provide insights into bioremediation strategies that could be applicable to similar compounds. These studies explore the potential for microbial communities to break down complex chemical structures, offering paths to mitigate environmental contamination (Foght et al., 2001).

Analytical and Synthetic Chemistry

Analytical Methods for Antioxidant Activity : The development and refinement of analytical methods to determine antioxidant activity are critical in assessing the potential health benefits of chemical compounds, including phenolic structures similar to the compound . These methods are crucial for evaluating compounds' efficacy and safety in various applications, from food engineering to pharmaceuticals (Munteanu & Apetrei, 2021).

Synthesis of Heterocyclic Compounds : The synthesis and chemical reactivity of specific synthons, such as 1-phenyl-2-thiocyanatoethanone, highlight the methodologies applicable in creating novel heterocyclic systems. These synthetic approaches are fundamental in developing new pharmaceuticals, demonstrating the chemical versatility and potential for innovation within this field (Gouda, 2013).

Environmental Chemistry and Toxicology

Microbial Degradation of Polyfluoroalkyl Chemicals : Research into the biodegradation of polyfluoroalkyl chemicals sheds light on the environmental fate and potential remediation strategies for compounds that share chemical or structural similarities. Understanding the degradation pathways and the role of microbial communities in this process is crucial for addressing the environmental persistence of these compounds (Liu & Avendaño, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[5-chloro-2-(difluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O2/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-5,9,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYIWNMSVIWRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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